molecular formula C20H16FN3O2S B11306598 2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide

2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11306598
M. Wt: 381.4 g/mol
InChI Key: BDBDEYVMGCSXQZ-UHFFFAOYSA-N
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Description

2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated phenyl, methoxy, indole, and thiazole groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole core, followed by the introduction of the indole and fluorinated phenyl groups. Common reagents used in these steps include thionyl chloride, indole derivatives, and fluorinated anilines. Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H~2~) and palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-FLUORO-6-FORMYLPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE.

Scientific Research Applications

2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE: shares similarities with other thiazole and indole derivatives, such as:

Uniqueness

The uniqueness of 2-(2-FLUORO-6-METHOXYPHENYL)-N~4~-(1H-INDOL-6-YL)-5-METHYL-1,3-THIAZOLE-4-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H16FN3O2S/c1-11-18(19(25)23-13-7-6-12-8-9-22-15(12)10-13)24-20(27-11)17-14(21)4-3-5-16(17)26-2/h3-10,22H,1-2H3,(H,23,25)

InChI Key

BDBDEYVMGCSXQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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